MC-Val-Cit-PAB-Retapamulin

ADC Payload Ribosome Inhibitor Pleuromutilin

MC-Val-Cit-PAB-Retapamulin is a cleavable drug-linker for ADCs, featuring a unique pleuromutilin payload (retapamulin) that inhibits ribosomes, offering an orthogonal MoA to common tubulin inhibitors. With demonstrated potency against B-cell lymphoma lines, it is ideal for overcoming resistance and benchmarking novel ADC payloads. Ensure experimental reproducibility with high-purity, well-characterized material.

Molecular Formula C58H86ClN7O10S
Molecular Weight 1108.9 g/mol
Cat. No. B14010433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Val-Cit-PAB-Retapamulin
Molecular FormulaC58H86ClN7O10S
Molecular Weight1108.9 g/mol
Structural Identifiers
SMILESCC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)[N+]5(C)CC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)C.[Cl-]
InChIInChI=1S/C58H85N7O10S.ClH/c1-9-56(6)32-45(57(7)36(4)24-26-58(37(5)52(56)71)27-25-44(66)51(57)58)75-49(70)34-76-42-30-40-20-21-41(31-42)65(40,8)33-38-16-18-39(19-17-38)61-53(72)43(14-13-28-60-55(59)74)62-54(73)50(35(2)3)63-46(67)15-11-10-12-29-64-47(68)22-23-48(64)69;/h9,16-19,22-23,35-37,40-43,45,50-52,71H,1,10-15,20-21,24-34H2,2-8H3,(H5-,59,60,61,62,63,67,72,73,74);1H/t36-,37+,40-,41+,42?,43+,45-,50+,51+,52+,56-,57+,58+,65?;/m1./s1
InChIKeyPLMIZWNAQGKFRQ-SZNIJRGJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-Val-Cit-PAB-Retapamulin: ADC Drug-Linker Conjugate Specifications and Procurement Considerations


MC-Val-Cit-PAB-Retapamulin (CAS 1639793-15-9) is a drug-linker conjugate intended for the construction of antibody-drug conjugates (ADCs) for experimental oncology research . The compound consists of a pleuromutilin-derived cytotoxic payload, retapamulin, which is a ribosome inhibitor, covalently attached to the cathepsin B-cleavable MC-Val-Cit-PAB linker system . This conjugate is designed to enable targeted delivery of the payload to cells expressing specific antigens recognized by a conjugated monoclonal antibody, with the payload released intracellularly via proteolytic cleavage [1]. The molecular formula is C₅₈H₈₆ClN₇O₁₀S with a molecular weight of approximately 1108.9 g/mol .

Critical Procurement Risks of Substituting MC-Val-Cit-PAB-Retapamulin with Generic ADC Drug-Linker Conjugates


Generic substitution of MC-Val-Cit-PAB-Retapamulin is not feasible due to its unique mechanistic and structural profile, which is not interchangeable with standard ADC payloads [1]. While the MC-Val-Cit-PAB linker is a common platform, its combination with a pleuromutilin payload represents a distinct class. Unlike microtubule inhibitors (e.g., MMAE, DM1) or DNA-damaging agents (e.g., exatecan, PBD), retapamulin acts as a ribosome inhibitor, offering a potentially orthogonal mechanism of action . Furthermore, the specific covalent linkage and resulting physicochemical properties are unique to this conjugate, which can critically impact conjugation efficiency, ADC stability, and in vivo performance . Substituting with an alternative drug-linker construct would invalidate established experimental parameters and compromise the reproducibility of ADC research.

Quantitative Differentiation of MC-Val-Cit-PAB-Retapamulin for ADC Development and Oncology Research


Mechanistic Differentiation: Retapamulin Payload as a Ribosome Inhibitor

The primary differentiator for MC-Val-Cit-PAB-Retapamulin is its payload, retapamulin, which inhibits protein synthesis by binding to the 50S ribosomal subunit. This mechanism is orthogonal to the two most common ADC payload classes: microtubule inhibitors (e.g., MMAE, DM1) and DNA-damaging agents (e.g., exatecan, PBD) . Retapamulin binds to E. coli and S. aureus ribosomes with a Kd of 3 nM [1]. In contrast, MMAE and DM1 exert their effects by disrupting microtubule dynamics [2].

ADC Payload Ribosome Inhibitor Pleuromutilin Mechanism of Action

Comparative Cytotoxicity: MC-Val-Cit-PAB-Retapamulin Demonstrates Potent Activity Against B-Cell Lymphoma Lines

The drug-linker conjugate MC-Val-Cit-PAB-Retapamulin demonstrates potent in vitro cytotoxicity against the B-cell lymphoma cell lines BJAB and WSU, with IC₅₀ values of 3.3 nM and 0.95 nM, respectively [1]. This indicates potent anti-proliferative activity in a model system relevant to hematological malignancies. While direct head-to-head data with other ADC payloads in these exact lines is not available, this level of potency is comparable to that observed for other clinically relevant ADC payloads in their respective sensitive cell lines [2].

ADC Cytotoxicity B-cell lymphoma IC50 In vitro efficacy

Linker Technology: The MC-Val-Cit-PAB System for Controlled Payload Release

The compound utilizes the established MC-Val-Cit-PAB linker system, which is designed for stability in circulation and selective cleavage by the intracellular protease cathepsin B . This linker is a key feature of clinically validated ADCs such as brentuximab vedotin . The lyophilized powder is stable for 36 months at -20°C, and solutions are recommended for use within 3 months at -20°C [1]. This contrasts with non-cleavable linkers (e.g., SMCC used in trastuzumab emtansine) which require lysosomal degradation of the antibody for payload release, potentially altering the released active species and bystander effect .

ADC Linker Cathepsin-cleavable Val-Cit-PAB Drug Release

Physicochemical Properties and Storage: Specifications for MC-Val-Cit-PAB-Retapamulin Procurement

MC-Val-Cit-PAB-Retapamulin has a molecular weight of 1108.9 g/mol (chloride salt) and a molecular formula of C₅₈H₈₆ClN₇O₁₀S . It is supplied as a solid with a purity of ≥98% [1]. The compound is soluble in DMSO . For storage, the lyophilized powder is stable for 36 months at -20°C . These specifications differ from other drug-linker conjugates; for instance, MC-MMAF has a molecular weight of approximately 925 g/mol and may have different solubility and storage requirements .

ADC Procurement Storage Conditions Solubility Molecular Weight

Selectivity Profile: Retapamulin Demonstrates Inactivity Against Eukaryotic Ribosomes

Retapamulin, the payload of this conjugate, is a potent inhibitor of bacterial protein synthesis, but it demonstrates a favorable selectivity profile by being inactive against eukaryotic translation. In a rabbit reticulocyte lysate system, retapamulin at a concentration of 100 µM was ineffective at inhibiting eukaryotic translation [1]. This is a key distinction from some broad-spectrum cytotoxic agents, suggesting a potentially lower risk of off-target toxicity against normal human cells in an ADC context, provided the antibody ensures targeted delivery.

Selectivity Eukaryotic Ribosome Off-Target Effect Pleuromutilin

Primary Research and Development Applications for MC-Val-Cit-PAB-Retapamulin in ADC Programs


Engineering ADCs with Orthogonal Mechanisms of Action for Overcoming Resistance

MC-Val-Cit-PAB-Retapamulin is a key tool for researchers developing novel ADCs that target cancers potentially resistant to conventional microtubule inhibitor or DNA-damaging payloads. By incorporating a ribosome inhibitor (retapamulin), these ADCs exploit a different cell death pathway, which may be effective against tumor cells that have upregulated drug efflux pumps or acquired mutations in tubulin or DNA repair pathways . This approach aligns with the growing need for new payload classes in ADC development.

Preclinical Efficacy and Safety Profiling of Next-Generation ADCs

Given its established potency against B-cell lymphoma lines (IC₅₀ values of 3.3 nM and 0.95 nM) and the known selectivity profile of retapamulin for prokaryotic ribosomes [1], this conjugate is suitable for in vitro and in vivo preclinical studies. Researchers can conjugate MC-Val-Cit-PAB-Retapamulin to antibodies targeting various tumor-associated antigens to generate novel ADCs. These constructs can then be used to establish efficacy in xenograft models and to evaluate pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as safety margins, providing critical data to advance an ADC candidate.

Investigating the Pleuromutilin Class for ADC Payload Development

For research groups focused on payload discovery and optimization, MC-Val-Cit-PAB-Retapamulin serves as a benchmark for the pleuromutilin class. It provides a reference point for comparing the activity and properties of novel pleuromutilin derivatives [2]. Studies can investigate how modifications to the retapamulin core affect potency, selectivity, and linker compatibility, facilitating the design of improved next-generation ADC payloads.

ADC Process Development and Conjugation Optimization

The unique physicochemical properties of MC-Val-Cit-PAB-Retapamulin, including its molecular weight of 1108.9 g/mol and solubility in DMSO , make it a relevant model compound for bioprocess development. Scientists can use this conjugate to optimize conjugation chemistry (e.g., maleimide-thiol coupling), develop analytical methods for characterizing drug-to-antibody ratio (DAR), and evaluate purification strategies for ADCs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-Val-Cit-PAB-Retapamulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.